Cis-Pinic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

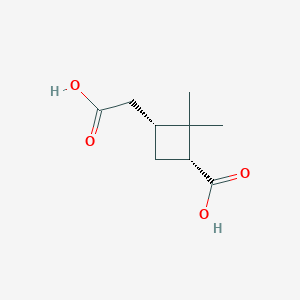

Cis-Pinic Acid is a significant oxidation product of α-pinene, a key monoterpene compound in biogenic emission processes. It is a multifunctional organic acid with both carbonyl and carboxyl groups, making it an important tracer in the study of α-pinene chemistry .

Preparation Methods

Cis-Pinic Acid is primarily produced through the gas-phase oxidation of α-pinene. This process involves the reaction of α-pinene with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate radicals. The oxidation process leads to the formation of various products, including this compound . Industrial production methods typically involve the controlled oxidation of α-pinene under specific conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Cis-Pinic Acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Cis-Pinic Acid has several scientific research applications:

Atmospheric Chemistry: It is used as a tracer for studying the oxidation processes of α-pinene and the formation of secondary organic aerosols (SOA) in the atmosphere.

Environmental Science: Research on the aqueous-phase photo-oxidation of this compound helps understand its role in cloudwater processing and the formation of aqueous secondary organic aerosols.

Analytical Chemistry: This compound is used in studies involving mass spectrometry and nuclear magnetic resonance (NMR) to analyze its structure and reaction products.

Mechanism of Action

The mechanism of action of cis-Pinic Acid involves its interaction with atmospheric oxidants, leading to its oxidation and the formation of various products. In the aqueous phase, the oxidation of this compound by hydroxyl radicals results in the formation of norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid . The photolysis of this compound involves Norrish type I and II reactions, driven by the dynamics on the lowest triplet excited state of the molecule .

Comparison with Similar Compounds

Cis-Pinic Acid is similar to other oxidation products of α-pinene, such as cis-Pinonic Acid and limononic acid. it is unique in its specific structure and the types of reactions it undergoes. For example, cis-Pinonic Acid also undergoes photolysis but produces different major products compared to this compound . Limononic acid, on the other hand, is a direct product of the photolysis of this compound .

Biological Activity

Cis-pinic acid is a significant oxidation product of α-pinene, a monoterpene prevalent in biogenic emissions. This compound has garnered attention due to its diverse biological activities, including anti-infective properties, effects on cell signaling pathways, and potential roles in immunology and inflammation. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Overview of this compound

This compound (C10H16O3) is formed through the oxidation of α-pinene in atmospheric conditions. It plays a crucial role in secondary organic aerosol (SOA) formation, influencing air quality and climate. The compound exhibits a range of biological activities that are being actively researched for potential therapeutic applications.

Biological Activities

1. Anti-Infective Properties

This compound has shown promise as an anti-infective agent against various pathogens. Studies indicate its efficacy against:

- Bacterial Infections : Exhibiting activity against Gram-positive and Gram-negative bacteria.

- Viral Infections : Demonstrated effectiveness against viruses such as HIV, Influenza, and Dengue virus .

2. Cell Signaling Pathways

This compound influences several cellular signaling pathways, including:

- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. This compound may modulate this pathway, affecting cell cycle regulation and apoptosis .

- NF-κB Signaling : Involved in immune response regulation, this compound may impact inflammation through this pathway .

3. Immunological Effects

Research highlights this compound's role in modulating immune responses. It appears to affect:

- Cytokine Production : Influences the secretion of pro-inflammatory cytokines.

- T-cell Activation : Potentially enhances T-cell responses, which could be beneficial in vaccine development .

Case Studies

- Antimicrobial Efficacy Study

- Inflammation Modulation

Table of Biological Activities

Mechanistic Insights

Recent studies have focused on the mechanistic understanding of this compound's biological activities. For instance:

- Photo-Oxidation Mechanisms : Research has explored how light affects this compound's reactivity and biological impact in aqueous environments, revealing insights into its stability and degradation products under different pH conditions .

- Physicochemical Properties : Investigations into its physicochemical characteristics have highlighted its role in atmospheric chemistry and potential health implications due to aerosol formation .

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(1R,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1 |

InChI Key |

LEVONNIFUFSRKZ-RITPCOANSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1C(=O)O)CC(=O)O)C |

Canonical SMILES |

CC1(C(CC1C(=O)O)CC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.